5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorinated phenoxy group and a dimethyl substitution, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and appropriate thiadiazole precursors.
Reaction Conditions: The phenol is first reacted with a chloromethylating agent to introduce the chloromethyl group. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Scientific Research Applications
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Effects: The compound’s effects are mediated through its binding to target molecules, resulting in changes in cellular functions and physiological responses.
Comparison with Similar Compounds
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-3,5-dimethylphenol, 1,3,4-thiadiazole derivatives, and other chlorinated phenoxy compounds share structural similarities.
Uniqueness: The presence of both the chlorinated phenoxy group and the thiadiazole ring in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6-3-8(4-7(2)10(6)12)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIGBPJIFNDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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